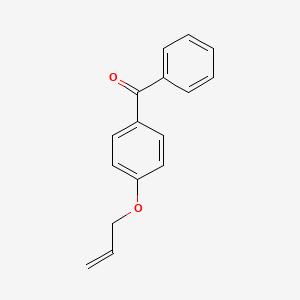

4-Allyloxybenzophenone

Overview

Description

4-Allyloxybenzophenone, also known as 2-Hydroxy-4-allyloxybenzophenone, is a chemical compound with the linear formula H2C=CHCH2OC6H3(OH)COC6H5 . It has a molecular weight of 254.28 .

Molecular Structure Analysis

The molecular structure of 4-Allyloxybenzophenone is represented by the linear formula H2C=CHCH2OC6H3(OH)COC6H5 . Its average mass is 254.281 Da and its monoisotopic mass is 254.094299 Da .Physical And Chemical Properties Analysis

4-Allyloxybenzophenone has a melting point of 67-70 °C . It is soluble in toluene . The compound has a density of 1.165±0.06 g/cm3 .Scientific Research Applications

High-Voltage Direct Current (HVDC) Cable Insulation

4-Allyloxybenzophenone has been used in the preparation of grafted polypropylene for HVDC cables . Polypropylene (PP) is a promising material for eco-friendly high-voltage direct current (HVDC) cable insulation. However, PP is prone to space charge accumulation under direct current (DC) electric stress, which limits its applications. To improve its electrical properties, 4-allyloxy-2-hydroxybenzophenone (AHB) with polar functional groups and a conjugated structure was grafted onto PP via melt grafting . The grafted PP effectively inhibited space charge accumulation and exhibited the highest volume resistivity and DC breakdown strength .

Polymerization Tools

4-Allyloxybenzophenone is used as a polymerization tool . It is a copolymerizable UV absorber , which means it can be incorporated into a polymer structure and absorb UV radiation, protecting the polymer from UV degradation.

Eco-Friendly Insulating Materials

The compound is used in the design and development of environmentally friendly polymer insulating materials for HVDC applications . The development of new eco-friendly insulation materials to replace traditional cross-linked polyethylene (XLPE) is urgently needed .

Improvement of Electrical Properties of Polymers

4-Allyloxybenzophenone is used to improve the electrical properties of polymers . The compound is grafted onto polypropylene to improve its electrical properties, specifically its resistance to space charge accumulation .

Industrial Testing Applications

4-Allyloxybenzophenone is used in industrial testing applications . However, the specific details of these applications are not provided in the search results.

Research and Development

4-Allyloxybenzophenone is used in research and development . It is used in the study of new materials and processes, and its properties make it a valuable tool in various research contexts.

Safety and Hazards

properties

IUPAC Name |

phenyl-(4-prop-2-enoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-2-12-18-15-10-8-14(9-11-15)16(17)13-6-4-3-5-7-13/h2-11H,1,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWGRLFEHAONPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292940 | |

| Record name | 4-Allyloxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Allyloxybenzophenone | |

CAS RN |

42403-77-0 | |

| Record name | NSC86527 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Allyloxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

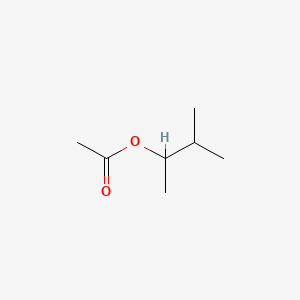

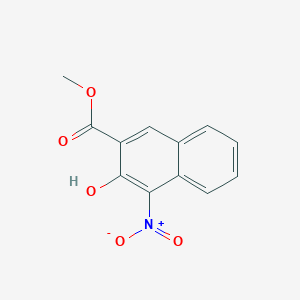

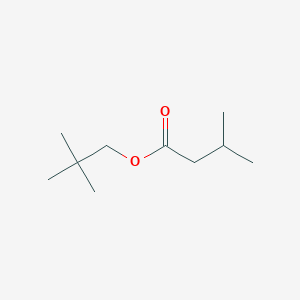

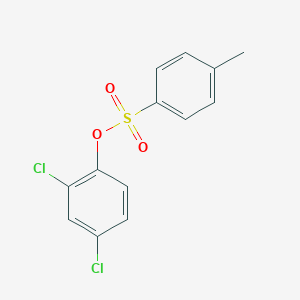

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.